molecular formula C10H18ClNO2 B1417049 1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride CAS No. 2204587-97-1

1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B1417049
CAS No.: 2204587-97-1
M. Wt: 219.71 g/mol
InChI Key: VQSUFSTWRLKYTR-UHFFFAOYSA-N
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Description

1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride is a synthetic compound with the molecular formula C10H18ClNO2 and a molecular weight of 219.71 g/mol. This compound is used in various scientific research fields, including pharmacology and physiology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride typically involves the reaction of cyclopropane carboxylic acid with piperidine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid: Similar structure but without the hydrochloride group.

    Cyclopropane carboxylic acid derivatives: Compounds with similar cyclopropane rings and carboxylic acid groups.

Uniqueness

1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific combination of a cyclopropane ring, piperidine group, and hydrochloride salt. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-(piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2.ClH/c12-9(13)10(4-5-10)8-11-6-2-1-3-7-11;/h1-8H2,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSUFSTWRLKYTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2(CC2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 2
1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 4
1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 5
1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 6
1-(Piperidin-1-ylmethyl)cyclopropane-1-carboxylic acid hydrochloride

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